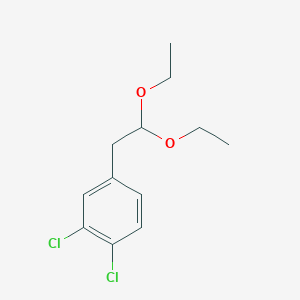
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H16Cl2O2. It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 2 positions, and a 2,2-diethoxyethyl group is attached at the 4 position. This compound is typically a colorless or slightly yellow liquid and is used in various chemical synthesis processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reaction, where benzene is chlorinated to introduce chlorine atoms at the desired positions. The 2,2-diethoxyethyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts .
Industrial Production Methods
This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, resulting in the formation of 4-(2,2-diethoxyethyl)benzene.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dechlorinated derivatives .
科学研究应用
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,2-Dichloro-4-(2,2-diethoxyethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through specific pathways, including oxidative stress and modulation of signaling cascades .
相似化合物的比较
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative with only two chlorine atoms and no additional functional groups.
4-(2,2-Diethoxyethyl)benzene: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
1,4-Dichloro-2-(2,2-diethoxyethyl)benzene: A positional isomer with chlorine atoms at different positions.
Uniqueness
1,2-Dichloro-4-(2,2-diethoxyethyl)benzene is unique due to the presence of both chlorine atoms and the 2,2-diethoxyethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
属性
分子式 |
C12H16Cl2O2 |
|---|---|
分子量 |
263.16 g/mol |
IUPAC 名称 |
1,2-dichloro-4-(2,2-diethoxyethyl)benzene |
InChI |
InChI=1S/C12H16Cl2O2/c1-3-15-12(16-4-2)8-9-5-6-10(13)11(14)7-9/h5-7,12H,3-4,8H2,1-2H3 |
InChI 键 |
JYHKPUJDZSZWDT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC1=CC(=C(C=C1)Cl)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




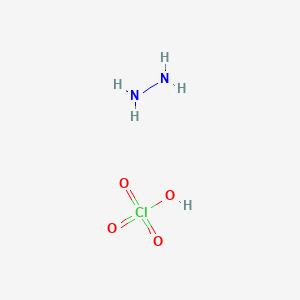
![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B14112855.png)
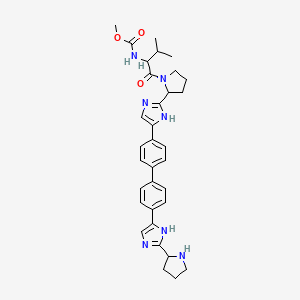
![N-[(4-fluorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B14112878.png)
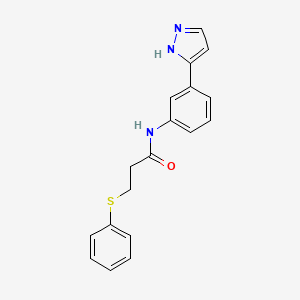
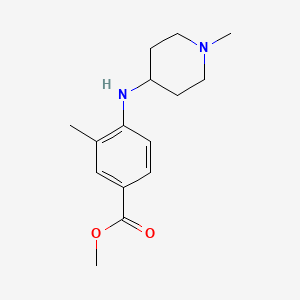
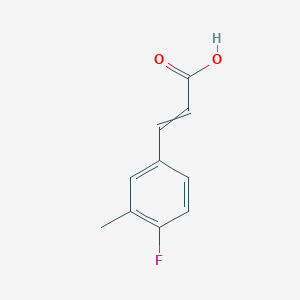
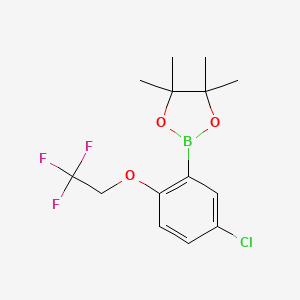
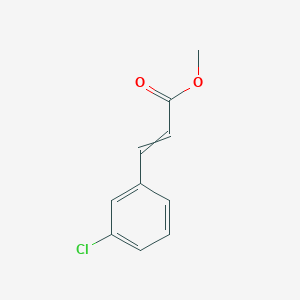
![2-(1,3-benzodioxol-5-yl)-5-(2-chloro-4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14112901.png)
![Phenylmethyl 2-[8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14112907.png)
![4-Amino-2-[6-amino-3-[3-amino-6-(aminomethyl)-5-hydroxy-tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol](/img/structure/B14112914.png)
